molecular formula C8H7F2N3O2S B13476572 2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine CAS No. 1249650-38-1

2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine

Cat. No.: B13476572
CAS No.: 1249650-38-1
M. Wt: 247.22 g/mol
InChI Key: DEWDLFLIVBKSAV-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine is a compound that belongs to the class of benzimidazoles, which are known for their wide range of applications in medicinal chemistry and material science. This compound features a difluoromethylsulfonyl group attached to a benzimidazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine typically involves the introduction of the difluoromethylsulfonyl group onto a pre-formed benzimidazole scaffold. One common method involves the reaction of benzimidazole derivatives with difluoromethylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the reaction temperature is maintained at around 0-5°C to control the reactivity of the difluoromethylsulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The benzimidazole core can also interact with nucleic acids and other biomolecules, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethylsulfonyl)-1h-benzo[d]imidazol-6-amine
  • 2-(Chloromethylsulfonyl)-1h-benzo[d]imidazol-6-amine
  • 2-(Bromomethylsulfonyl)-1h-benzo[d]imidazol-6-amine

Uniqueness

2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

1249650-38-1

Molecular Formula

C8H7F2N3O2S

Molecular Weight

247.22 g/mol

IUPAC Name

2-(difluoromethylsulfonyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C8H7F2N3O2S/c9-7(10)16(14,15)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13)

InChI Key

DEWDLFLIVBKSAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)S(=O)(=O)C(F)F

Origin of Product

United States

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